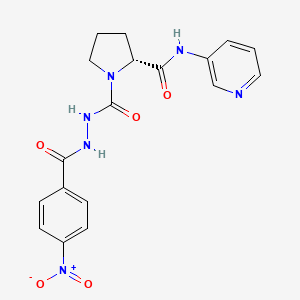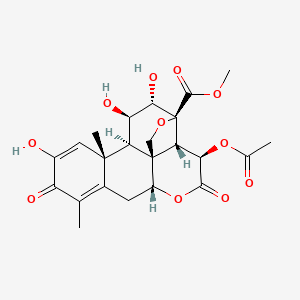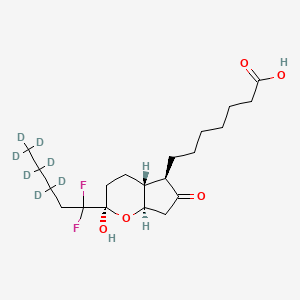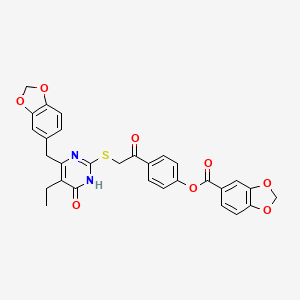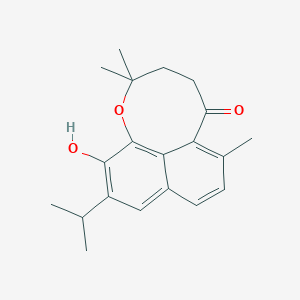
Viroxocin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Viroxocin is a diterpenoid compound that can be isolated from the roots of Salvia viridis L. cvar. Blue Jeans. It exhibits weak antibacterial activity and is primarily used for scientific research purposes .
準備方法
Synthetic Routes and Reaction Conditions
Viroxocin can be synthesized from its direct precursor, 1-oxomicrostegiol, which is also a diterpenoid extracted from the roots of Salvia viridis L. cvar. Blue Jeans . The synthetic route involves the oxidation of 1-oxomicrostegiol under specific reaction conditions to yield this compound.
Industrial Production Methods
Currently, there is no large-scale industrial production method for this compound due to its primary use in research. The compound is typically prepared in small quantities in laboratory settings for experimental purposes.
化学反応の分析
Types of Reactions
Viroxocin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: It can be reduced to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents depending on the specific substitution reaction, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and properties.
科学的研究の応用
Viroxocin has a range of applications in scientific research, including:
Chemistry: Used as a model compound to study diterpenoid chemistry and reaction mechanisms.
Biology: Investigated for its weak antibacterial properties and potential effects on bacterial growth.
Medicine: Explored for its potential therapeutic applications, although its weak antibacterial activity limits its use.
Industry: Utilized in the development of new antibacterial agents and as a reference compound in analytical studies
作用機序
The mechanism by which Viroxocin exerts its effects involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with essential bacterial processes .
類似化合物との比較
Similar Compounds
Vancomycin: A glycopeptide antibiotic with a different structure but similar antibacterial properties.
Digoxin: A cardiac glycoside with a different mechanism of action but similar diterpenoid structure.
Shiga Toxins: Bacterial exotoxins with different structures and mechanisms but similar antibacterial effects .
Uniqueness
Viroxocin is unique due to its specific diterpenoid structure and its origin from Salvia viridis L. cvar. Blue Jeans. Its weak antibacterial activity and specific chemical properties make it a valuable compound for research purposes, distinguishing it from other more potent antibacterial agents .
特性
分子式 |
C20H24O3 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
8-hydroxy-2,11,11-trimethyl-7-propan-2-yl-10-oxatricyclo[7.5.1.05,15]pentadeca-1,3,5,7,9(15)-pentaen-14-one |
InChI |
InChI=1S/C20H24O3/c1-11(2)14-10-13-7-6-12(3)16-15(21)8-9-20(4,5)23-19(17(13)16)18(14)22/h6-7,10-11,22H,8-9H2,1-5H3 |
InChIキー |
RKQKZFFJERBAPU-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=O)CCC(OC3=C2C(=CC(=C3O)C(C)C)C=C1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


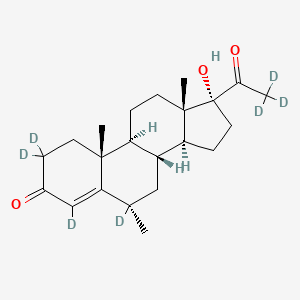
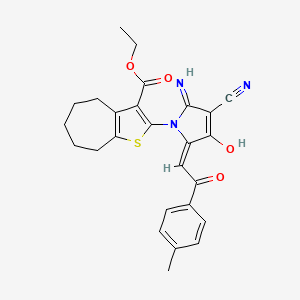
![1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402383.png)
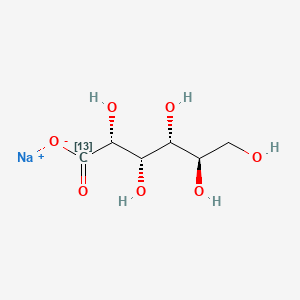
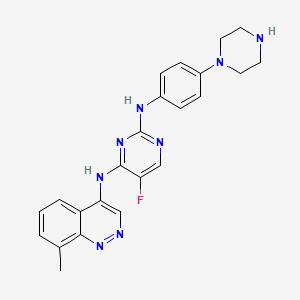
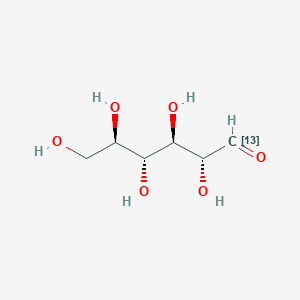
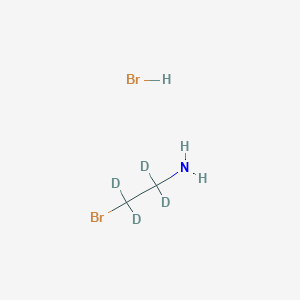
![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12402420.png)
